MK-571

Descripción general

Descripción

MK-571 is a quinoline derivative that was originally developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist. It is most commonly used as an inhibitor of multidrug resistance protein-1 (MRP-1). This compound has shown significant potential in various scientific research applications, particularly in the fields of virology, oncology, and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MK-571 can be synthesized through a multi-step process involving the reaction of quinoline derivatives with various reagentsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

MK-571 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated quinoline compounds .

Aplicaciones Científicas De Investigación

1.1. Leukotriene Receptor Antagonism

MK-571 is primarily recognized for its role as a leukotriene receptor antagonist, specifically targeting leukotriene D4 (LTD4) and E4 (LTE4). It has been shown to effectively inhibit bronchoconstriction induced by these leukotrienes in both animal models and human clinical trials. In ex vivo studies, this compound competitively antagonizes contractions in guinea pig trachea and human trachea, demonstrating its potential for treating conditions like asthma and allergic rhinitis .

1.2. Multidrug Resistance Studies

This compound is extensively used as an inhibitor of multidrug resistance proteins (MRP), particularly MRP2 (ABCC2). It serves as a valuable tool in pharmacokinetic studies to assess drug transport mechanisms across cellular membranes. For instance, this compound has been utilized to investigate the efflux of flavonoid conjugates in Caco-2 cell monolayers, revealing its impact on phase-2 conjugation processes . This application is crucial for understanding how certain drugs can be effectively absorbed or eliminated in the body.

2.1. In Vitro Drug Absorption Studies

This compound's ability to inhibit MRP transporters makes it a critical agent in studies aimed at enhancing oral drug bioavailability. By blocking the efflux mechanisms of P-glycoprotein and other transporters, this compound allows researchers to evaluate the absorption rates of various compounds through intestinal models. This application is particularly relevant for drugs with low solubility and high permeability, as evidenced by studies involving polymeric nanoparticles that utilize this compound to improve systemic exposure .

2.2. Cancer Research

In cancer biology, this compound has been employed to study the modulation of drug resistance in various cancer cell lines, including ovarian cancer and glioblastoma multiforme. Its role as an MRP inhibitor helps elucidate the mechanisms behind chemoresistance, providing insights into potential combination therapies that could enhance the efficacy of existing chemotherapeutics .

Case Studies

Mecanismo De Acción

MK-571 exerts its effects primarily by antagonizing the cysteinyl leukotriene receptor 1 (CysLTR1). This receptor is involved in mediating inflammatory responses. By blocking this receptor, this compound inhibits the action of leukotrienes, which are inflammatory mediators. Additionally, this compound inhibits multidrug resistance protein-1 (MRP-1), which is involved in the efflux of various drugs and metabolites from cells. This inhibition enhances the intracellular concentration of chemotherapeutic agents, thereby increasing their efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Montelukast: A leukotriene receptor antagonist commonly used to manage allergies and asthma.

Probenecid: An inhibitor of MRP-1, similar to MK-571, but with different primary indications.

Uniqueness of this compound

This compound is unique in its dual role as a CysLTR1 antagonist and an MRP-1 inhibitor. This dual functionality allows it to be used in a broader range of applications, particularly in overcoming drug resistance in cancer therapy and enhancing antiviral treatments .

Actividad Biológica

MK-571, a compound initially developed as a cysteinyl leukotriene receptor (CysLTR1) antagonist, has gained significant attention for its role as an inhibitor of multidrug resistance proteins (MRPs), particularly MRP1 and MRP2. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications in various therapeutic contexts.

1. Inhibition of Multidrug Resistance Proteins

this compound functions primarily as an inhibitor of MRP1 and MRP2, which are ATP-binding cassette (ABC) transporters involved in the efflux of various endogenous and exogenous compounds. By inhibiting these transporters, this compound enhances the intracellular accumulation of drugs that are substrates for these proteins, thereby restoring their efficacy in resistant cell lines.

2. Cysteinyl Leukotriene Receptor Antagonism

As a potent inverse agonist at the CysLTR1, this compound exhibits a high affinity (EC50 = 1.3 nM) for this receptor, leading to the antagonization of leukotriene D4 (LTD4)-induced contractions in smooth muscle tissues such as the guinea pig trachea and ileum . This mechanism is particularly relevant in conditions characterized by inflammatory responses and bronchoconstriction.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Restoration of Chemosensitivity

In a study involving A549/DX lung cancer cells resistant to cisplatin, this compound was shown to restore sensitivity when co-administered with cisplatin. The results indicated that MRP1 plays a crucial role in mediating drug resistance, and its inhibition by this compound effectively reversed this phenomenon .

Case Study 2: Effects on Erectile Function

Research conducted on obese mice demonstrated that this compound significantly improved erectile function by enhancing cyclic guanosine monophosphate (cGMP) levels without affecting other signaling pathways. The treatment resulted in a sixfold increase in cGMP levels, indicating its potential therapeutic use in addressing erectile dysfunction associated with obesity .

Case Study 3: Anti-HCV Activity

this compound exhibited dose-dependent inhibition of hepatitis C virus (HCV) replication in infected liver cells. The compound was more effective against genotype 1b compared to genotype 2a HCV strains, highlighting its potential application in antiviral therapies .

Research Findings

Recent studies have elucidated additional biological activities associated with this compound:

- Flavonoid Conjugation: this compound has been shown to inhibit phase-2 conjugation processes in enterocytes, leading to increased intracellular concentrations of flavonoids. This effect may have implications for enhancing the bioavailability of dietary flavonoids .

- Smooth Muscle Relaxation: The compound's ability to enhance cGMP levels suggests potential applications in treating conditions related to vascular smooth muscle relaxation, such as hypertension and erectile dysfunction .

Propiedades

IUPAC Name |

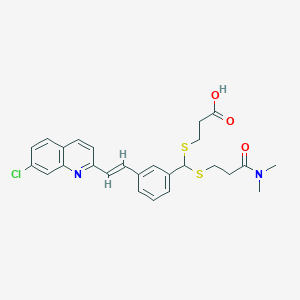

3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048390 | |

| Record name | MK-571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-28-4 | |

| Record name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verlukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115104284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-571 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LB1G2X6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.